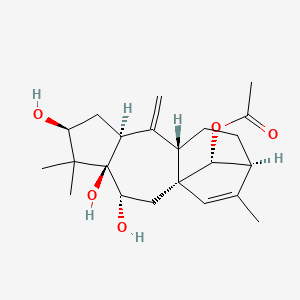
N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C20H16ClF3N4S and its molecular weight is 436.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cross-Linking Agent for Fiber Modification
Compounds with triazine rings and specific functional groups, such as sulfanyl and chlorobenzyl, have been used as cross-linking agents to improve the physical properties of fibers. For example, 2,4-Dichloro-6-(β-sulphatoethylsulphonyl)anilino-s-triazine is utilized to enhance the wet abrasion resistance of Lyocell fibers, demonstrating the role of triazine derivatives in textile engineering and materials science (Renfrew & Phillips, 2003).
Supramolecular Chemistry
The electron-deficient nature of the triazine ring makes it proficient in generating anion–π and lone pair–π interactions, which are pivotal in the design of supramolecular assemblies. Research has shown that triazine-based ligands can form complex structures with copper, exhibiting these non-covalent interactions (Costa et al., 2010). This indicates potential applications in molecular recognition, catalysis, and the development of novel materials.
Polymerization and Material Science
The polymerization of vinyl-containing triazine compounds has been explored for creating materials with unique properties. For instance, 2,4-dimethyl-6-vinyl-s-triazine undergoes polymerization to yield high molecular weight products, suggesting applications in creating polymers with specific mechanical, optical, or electronic properties (Coscia, Kugel, & Pellon, 1961).
Catalysis
Triazine compounds, due to their unique structural features, have been investigated in catalysis. For example, ruthenium-catalyzed reactions involving triazole derivatives for C–H amidation of arenes with sulfonyl azides show the versatility of triazine and related compounds in synthetic chemistry, providing pathways for the formation of complex organic molecules (Wang et al., 2016).
Corrosion Inhibition
Compounds featuring aniline functionalities and incorporating thiophene moieties have shown effectiveness as corrosion inhibitors on metal surfaces in acidic conditions. This suggests that similar compounds, especially those with functional groups like sulfanyl, triazine, or aniline, could be explored for their protective properties in industrial applications (Daoud et al., 2014).
特性
IUPAC Name |
N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4S/c1-13-18(9-10-25-17-4-2-3-15(11-17)20(22,23)24)26-19(28-27-13)29-12-14-5-7-16(21)8-6-14/h2-11,25H,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWCVNWPWDLEQX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


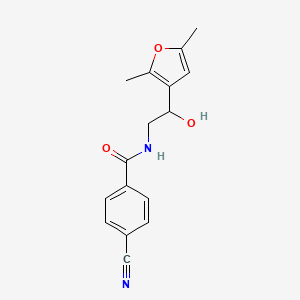
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2960452.png)
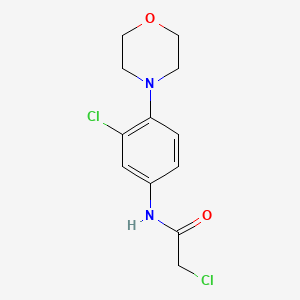
![5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960458.png)
![N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2960459.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2960460.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)
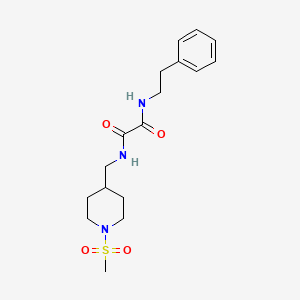

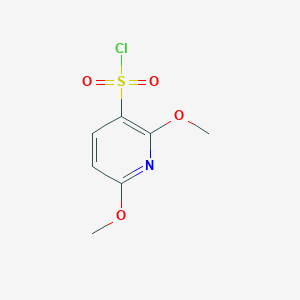
![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)

